Cas no 1021224-07-6 (N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide)
![N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide structure](https://ja.kuujia.com/scimg/cas/1021224-07-6x500.png)
N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(3-acetylphenyl)-2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
- N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
-
- インチ: 1S/C24H25N3O5S2/c1-3-4-6-17-9-11-20(12-10-17)34(31,32)21-14-25-24(27-23(21)30)33-15-22(29)26-19-8-5-7-18(13-19)16(2)28/h5,7-14H,3-4,6,15H2,1-2H3,(H,26,29)(H,25,27,30)
- InChIKey: DODGFRZQPGWCEQ-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(C(C)=O)=C1)(=O)CSC1NC(=O)C(S(C2=CC=C(CCCC)C=C2)(=O)=O)=CN=1
N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-0367-10μmol |
N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide |
1021224-07-6 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-0367-20μmol |
N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide |
1021224-07-6 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-0367-5μmol |
N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide |
1021224-07-6 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-0367-3mg |
N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide |
1021224-07-6 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-0367-15mg |
N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide |
1021224-07-6 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
A2B Chem LLC | BA74786-1mg |
N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide |
1021224-07-6 | 1mg |
$245.00 | 2024-04-20 | ||
A2B Chem LLC | BA74786-10mg |
N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide |
1021224-07-6 | 10mg |
$291.00 | 2024-04-20 | ||
Life Chemicals | F3382-0367-2μmol |
N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide |
1021224-07-6 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3382-0367-5mg |
N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide |
1021224-07-6 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-0367-10mg |
N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide |
1021224-07-6 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide 関連文献
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamideに関する追加情報
Comprehensive Analysis of N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide (CAS 1021224-07-6)
The compound N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide (CAS 1021224-07-6) is a sophisticated organic molecule with a unique structural framework. Its molecular architecture combines an acetylphenyl group, a butylbenzenesulfonyl moiety, and a dihydropyrimidinone core, making it a subject of interest in pharmaceutical and biochemical research. Researchers are particularly intrigued by its potential applications in enzyme inhibition and signal transduction modulation, which align with current trends in targeted drug discovery.
In recent years, the scientific community has shown growing interest in sulfonyl-containing compounds due to their versatility in medicinal chemistry. The presence of the butylbenzenesulfonyl group in this molecule suggests potential interactions with biological targets, such as kinases or proteases. This aligns with the increasing demand for small-molecule inhibitors in oncology and inflammatory diseases, topics frequently searched in academic databases and AI-driven research platforms.
The dihydropyrimidinone scaffold, a key feature of this compound, is widely recognized for its pharmacophoric properties. This structural motif is often associated with bioactivity in central nervous system disorders and metabolic diseases, addressing current healthcare challenges like neurodegenerative conditions and diabetes. The compound's sulfanylacetamide linkage further enhances its potential as a drug-like candidate, meeting Lipinski's rule of five criteria for oral bioavailability.
Synthetic accessibility of CAS 1021224-07-6 has become a point of discussion in organic chemistry forums. The compound's multi-step synthesis involves challenging sulfonylation and amination reactions, reflecting the complexity of modern heterocyclic chemistry. These synthetic aspects are particularly relevant to researchers exploring green chemistry approaches and atom-economical transformations, which are trending topics in sustainable pharmaceutical development.
From a structural-activity relationship perspective, the 3-acetylphenyl substituent may contribute to receptor binding affinity, while the butyl chain could influence lipophilicity and membrane permeability. Such molecular features are crucial in contemporary computer-aided drug design (CADD), a field experiencing exponential growth due to advancements in artificial intelligence and molecular docking technologies.
Analytical characterization of this compound typically involves advanced techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are essential for verifying the compound's purity and structure, particularly given the complexity of its sulfonyl-pyrimidinone core. The growing integration of machine learning in spectral analysis has made such characterizations more efficient, addressing a common pain point in chemical research.
In formulation science, the physicochemical properties of N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide present interesting challenges and opportunities. Its solubility profile and thermal stability are critical parameters for potential drug delivery systems, a subject of intense research in pharmaceutical technology circles. Recent searches indicate strong interest in nanocarrier systems for similar compounds.
The compound's potential metabolic pathways and toxicity profile are other areas attracting scientific attention. With increasing focus on ADME prediction (Absorption, Distribution, Metabolism, and Excretion) in early-stage drug development, computational tools are being employed to model these aspects for CAS 1021224-07-6. This aligns with the pharmaceutical industry's shift toward fail-early strategies to reduce R&D costs.
Patent literature reveals growing intellectual property activity around dihydropyrimidinone derivatives, suggesting commercial interest in this chemical space. The specific substitution pattern of 1021224-07-6 makes it a valuable lead compound for further optimization, particularly in therapeutic areas requiring selective target engagement.
From a regulatory perspective, proper handling and characterization of this compound require adherence to Good Laboratory Practice (GLP) standards. While not classified as hazardous, its complex structure necessitates careful material safety assessment, reflecting the broader industry emphasis on responsible research practices.
In conclusion, N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide represents an intriguing case study in modern medicinal chemistry. Its structural features address multiple current research priorities, from targeted therapy development to computational chemistry applications. As the scientific community continues to explore its potential, this compound serves as a testament to the innovation driving contemporary pharmaceutical research.
1021224-07-6 (N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide) Related Products
- 90226-50-9(2-amino-1-ethylcyclohexan-1-ol)
- 2094163-23-0({1-[2-(3,4-dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride)
- 1021209-25-5(N-(3-Fluorophenyl)-3,4-dihydro-4-oxo-3-(phenylmethyl)-5H-pyrimido[5,4-b]indole-5-acetamide)
- 2377610-28-9(4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester)
- 694514-97-1(4-(4-Azepan-1-ylphenyl)amino-4-oxobutanoic acid)
- 1403566-60-8(5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid)
- 1806876-97-0(5-(Difluoromethyl)-2-fluoro-3-iodopyridine-4-acetic acid)
- 1903167-09-8(N'-(2,5-difluorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide)
- 2680619-07-0(6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid)
- 941942-02-5(2-fluoro-N-{2-6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide)




